molecular formula C9H7FO4 B6256314 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 911485-91-1

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No. B6256314
CAS RN: 911485-91-1
M. Wt: 198.1
InChI Key:
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Description

8-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (8-FDB) is an organic compound with a unique and complex chemical structure. It is a member of the benzodioxine family, which is a group of compounds with a wide range of applications in the scientific and medical fields. 8-FDB is a key intermediate for the synthesis of many pharmaceuticals, drugs, and other compounds. It has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is not yet fully understood. However, it is believed that 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid acts as a proton donor in the presence of certain enzymes, which leads to the formation of a variety of metabolites. These metabolites are believed to be involved in the regulation of cellular processes, such as cell growth and differentiation. In addition, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is believed to be involved in the regulation of the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid are not yet fully understood. However, it is believed that 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is involved in the regulation of several biochemical and physiological processes, including cell growth and differentiation, gene expression, and the metabolism of certain compounds. In addition, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The use of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is relatively stable and can be stored for long periods of time without significant degradation. However, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is sensitive to light and air, so it should be stored in a dark, air-tight container.

Future Directions

The potential applications of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid are vast and far-reaching. In the future, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid could be used in the development of new drugs and treatments for a variety of diseases and conditions. In addition, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid could be used to study the regulation of gene expression and the metabolism of certain compounds. Finally, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid could be used as a tool to study the biochemical and physiological effects of various compounds.

Synthesis Methods

The synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a complex process that requires careful control of the reaction conditions. The most common method for synthesizing 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves the reaction of 1,4-benzodioxine-6-carboxylic acid with fluoroacetic acid. This reaction is conducted in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride or aluminum chloride. Other methods of synthesizing 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid include the use of fluorinated alcohols and the reaction of fluoroacetic acid with a base.

Scientific Research Applications

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been used extensively in scientific research. It has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as an intermediate in the synthesis of several pharmaceuticals, including antifungal and anti-inflammatory drugs. In addition, 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been used in the synthesis of compounds that have potential applications in cancer therapy and other treatments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxine", "fluorine gas", "sodium hydride", "carbon dioxide", "diethyl malonate", "ethyl chloroformate", "triethylamine", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,3-dihydro-1,4-benzodioxine is reacted with fluorine gas in the presence of sodium hydride to form 8-fluoro-2,3-dihydro-1,4-benzodioxine.", "Step 2: The resulting compound is then reacted with carbon dioxide in the presence of sodium hydroxide to form 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.", "Step 3: Diethyl malonate is then reacted with ethyl chloroformate and triethylamine to form diethyl ethoxymethylene malonate.", "Step 4: The resulting compound is then reacted with acetic anhydride and sulfuric acid to form diethyl 2-acetoxyethoxymethylene malonate.", "Step 5: The final step involves the reaction of diethyl 2-acetoxyethoxymethylene malonate with 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of sodium hydroxide and water to form 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid." ] }

CAS RN

911485-91-1

Product Name

8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Molecular Formula

C9H7FO4

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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